4-Chloronorpseudoephedrine

Description

Chemical Classification and Structural Context within Phenethylamines

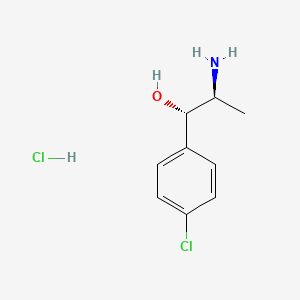

4-Chloronorpseudoephedrine belongs to the phenethylamine class of organic compounds. wikipedia.orgiarc.fr The core structure of phenethylamines consists of a phenyl ring linked to an amino group by a two-carbon sidechain. wikipedia.orgwikipedia.org This fundamental structure can be modified by substituting hydrogen atoms on the phenyl ring, the sidechain, or the amino group with various other functional groups. wikipedia.org

Specifically, this compound is a substituted cathinone. europa.eucij.gob.mx Cathinone and its derivatives are characterized by a β-keto (βk) group on the phenethylamine backbone, meaning they are the β-keto analogues of a corresponding phenethylamine. europa.eucij.gob.mxnih.gov this compound is also identified as a derivative of norpseudoephedrine. slideshare.netchemicalbook.com Norpseudoephedrine itself is a stereoisomer of norephedrine. cij.gob.mx

The structure of this compound is defined by several key features: a chloro group substituted at the para (4-position) of the phenyl ring, and the absence of a methyl group on the nitrogen atom, which is indicated by the "nor-" prefix. nih.govresearchgate.net Like other cathinone derivatives, it can exist in different stereoisomeric forms, which may exhibit different properties. europa.eucij.gob.mx

Interactive Data Table: Structural Classification of this compound

| Feature | Description |

| Core Structure | Phenethylamine |

| Sub-Class | Substituted Cathinone |

| Parent Compound | Cathinone (β-keto-amphetamine) |

| Key Substitutions | 4-chloro group on the phenyl ring |

| Stereochemistry | Norpseudoephedrine configuration |

Historical Overview of its Research Focus in Synthetic Chemistry

The academic interest in this compound and related compounds is primarily situated within the field of synthetic chemistry. ox.ac.ukrice.edussp.org Synthetic chemistry is the branch of chemistry focused on the intentional construction of chemical compounds. ox.ac.uk Research in this area often aims to develop new reaction methodologies, create complex molecules with specific properties, and explore structure-activity relationships. ox.ac.ukrice.educam.ac.uk

Historically, the synthesis of compounds like this compound has been linked to the study of amphetamines and their derivatives. google.com A classic method for producing amphetamines involves the reduction of norephedrine or norpseudoephedrine derivatives. google.com This approach is notable because the stereochemistry of the starting material dictates the stereochemistry of the final product. google.com

Research has explored the conversion of norephedrine and norpseudoephedrine into chloro-derivatives as intermediates in synthetic pathways. slideshare.net For instance, studies have described the formation of (+)-chloronorpseudoephedrine from (+)-norpseudoephedrine. slideshare.net This line of research is often driven by the need to understand the byproducts and impurities that can arise in various synthetic routes. uts.edu.au The development of analytical techniques to differentiate between isomers and related compounds is also a significant aspect of this research. ojp.gov

Significance of Halogenation and Stereochemistry in Related Chemical Compounds

The presence of a halogen atom and the specific stereochemistry of a molecule like this compound are crucial features that can significantly influence its properties.

Halogenation:

The addition of a halogen, such as chlorine, to the aromatic ring of a phenethylamine can have a pronounced effect. Research has shown that halogenation at the para-position (4-position) of the phenethylamine ring can increase the compound's acute toxicity. nih.govresearchgate.net For example, para-chlorophenethylamine exhibits a lower LD50 value compared to the non-halogenated parent compound, phenethylamine. nih.govresearchgate.net The position of the halogen is also critical; a chloro group at the 2-position of the phenethylamine ring has been found to be ineffective in certain biological assays, whereas substitution at the 3 or 4-position is necessary for activity. nih.gov In the context of analytical chemistry, halogenation provides a key feature for identifying compounds, although it may not always be sufficient to differentiate between positional isomers by mass spectrometry alone. ojp.gov

Stereochemistry:

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of fundamental importance in the study of phenethylamine and cathinone derivatives. nih.govcsic.es These molecules often contain one or more chiral centers, leading to the existence of enantiomers (non-superimposable mirror images) and diastereomers. csic.esacs.org

The different stereoisomers of a compound can exhibit distinct potencies and biological activities. cij.gob.mxnih.gov For instance, in the case of cathinone, the naturally occurring S-enantiomer is the more potent psychoactive compound. nih.govcsic.es However, this is not a universal rule for all related compounds. For 4-methylcathinone, the R(+) enantiomer, despite being less potent at promoting monoamine release, shows greater selectivity for the dopamine transporter over the serotonin transporter. nih.gov The synthesis of these compounds is often stereoselective, meaning the stereochemistry of the precursor molecule, such as norephedrine or pseudoephedrine, controls the stereochemistry of the resulting product. cij.gob.mxgoogle.com The ability to separate and characterize different enantiomers is a key aspect of their study, often employing techniques like HPLC with a chiral column. acs.org

Interactive Data Table: Research Findings on Halogenation and Stereochemistry

| Feature | Research Finding |

| Para-Halogenation | Increases acute toxicity in phenethylamines. nih.govresearchgate.net |

| Positional Halogenation | Substitution at the 3 or 4-position of the phenethylamine ring can be crucial for certain biological activities. nih.gov |

| Stereoisomer Potency | Enantiomers of cathinone derivatives can have different potencies. cij.gob.mxnih.gov |

| Stereoselective Synthesis | The stereochemistry of precursors like norephedrine can determine the stereochemistry of the final product. cij.gob.mxgoogle.com |

Propriétés

Numéro CAS |

52373-27-0 |

|---|---|

Formule moléculaire |

C9H13Cl2NO |

Poids moléculaire |

222.11 g/mol |

Nom IUPAC |

(1S,2S)-2-amino-1-(4-chlorophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H/t6-,9+;/m0./s1 |

Clé InChI |

WORYXNVAGWFRGZ-RDNZEXAOSA-N |

SMILES |

CC(C(C1=CC=C(C=C1)Cl)O)N.Cl |

SMILES isomérique |

C[C@@H]([C@H](C1=CC=C(C=C1)Cl)O)N.Cl |

SMILES canonique |

CC(C(C1=CC=C(C=C1)Cl)O)N.Cl |

Autres numéros CAS |

52373-27-0 |

Synonymes |

4-chloronorpseudoephedrine p-chloronorpseudoephedrine |

Origine du produit |

United States |

Stereochemical Investigations of 4-chloronorpseudoephedrine

Enantiomeric and Diastereomeric Considerations

4-Chloronorpseudoephedrine possesses two chiral centers, which are carbon atoms attached to four different substituent groups. gcms.cz The presence of these stereocenters gives rise to the possibility of multiple stereoisomers. chemistrysteps.com Specifically, a molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. utexas.eduunits.it In the case of this compound, with its two chiral centers, there are four possible stereoisomers. These exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edukhanacademy.org The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.orglibretexts.org Therefore, any stereoisomer of this compound is an enantiomer to one of the other stereoisomers and a diastereomer to the other two.

Table 1: Stereoisomers of this compound

| Stereoisomer | Relationship to (1R,2S) | Relationship to (1S,2R) | Relationship to (1R,2R) | Relationship to (1S,2S) |

| (1R,2S) | - | Enantiomer | Diastereomer | Diastereomer |

| (1S,2R) | Enantiomer | - | Diastereomer | Diastereomer |

| (1R,2R) | Diastereomer | Diastereomer | - | Enantiomer |

| (1S,2S) | Diastereomer | Diastereomer | Enantiomer | - |

This table illustrates the enantiomeric and diastereomeric relationships between the four possible stereoisomers of this compound.

Determining the absolute configuration of each chiral center is crucial for unambiguously identifying each stereoisomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. khanacademy.orglibretexts.orglibretexts.org This involves prioritizing the four groups attached to the chiral carbon based on atomic number. utexas.edu

Several analytical techniques can be employed to experimentally determine the absolute configuration of a chiral molecule:

X-ray Crystallography: This is a powerful and direct method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. thieme-connect.de The technique requires a single, high-quality crystal of the compound. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in space can be elucidated. thieme-connect.de The absolute configuration can be determined by observing the anomalous scattering of X-rays by certain atoms. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, the determination of absolute configuration often requires the use of chiral derivatizing agents, such as Mosher's acid. libretexts.orgusm.edu By reacting the chiral compound with an enantiomerically pure derivatizing agent, a mixture of diastereomers is formed. The different spatial environments of these diastereomers lead to distinct chemical shifts in their NMR spectra, which can be analyzed to deduce the absolute configuration of the original molecule. usm.edu

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. rotachrom.comcmu.edu The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing it to the known spectrum of a reference compound or through theoretical calculations. cmu.edu

Identification of Chiral Centers and Stereoisomers

Chiral Resolution Techniques

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. libretexts.org This is a critical process as different enantiomers can exhibit distinct biological activities. chrom-china.com

One of the classical methods for resolving enantiomers is through the formation of diastereomeric salts. libretexts.org This technique is applicable to chiral compounds that can form salts, such as the amine group present in this compound. The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. libretexts.orgnumberanalytics.com This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgnumberanalytics.com

This difference in solubility allows for the separation of the diastereomers through fractional crystallization. numberanalytics.comrsc.org The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. numberanalytics.com After separation, the individual diastereomeric salts can be treated with an acid or base to regenerate the pure enantiomers of the original compound and the chiral resolving agent. libretexts.org The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent system that provides a significant difference in the solubility of the diastereomeric salts. rsc.orgcrysforma.com

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. rotachrom.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for both analytical and preparative-scale separations of enantiomers. csfarmacie.cz The separation is achieved by passing the racemic mixture through a column packed with a CSP. phenomenex.com The differential interaction between the enantiomers and the CSP results in their separation. eijppr.com

Gas Chromatography (GC): Chiral GC is particularly suitable for the separation of volatile and thermally stable compounds. nih.gov Similar to HPLC, it employs a capillary column coated with a chiral stationary phase. gcms.czchrom-china.com Cyclodextrin derivatives are commonly used as CSPs in chiral GC. chromatographyonline.comobrnutafaza.hr

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC and GC that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. unchainedlabs.com It often provides faster separations and is considered a "greener" technique due to reduced solvent consumption. hplc.eu

Table 2: Comparison of Chiral Chromatographic Techniques

| Technique | Principle | Mobile Phase | Typical Analytes | Advantages |

| HPLC | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. phenomenex.com | Liquid | Wide range of compounds | Versatile, widely applicable, preparative scale possible. csfarmacie.cz |

| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase. nih.gov | Gas (e.g., He, H₂) | Volatile and thermally stable compounds | High resolution, fast analysis. nih.gov |

| SFC | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. unchainedlabs.com | Supercritical fluid (e.g., CO₂) | Similar to HPLC, good for non-polar compounds | Fast, reduced organic solvent use. unchainedlabs.comhplc.eu |

This interactive table summarizes the key features of HPLC, GC, and SFC for chiral separations.

The heart of chiral chromatographic separation lies in the chiral stationary phase (CSP). The development and optimization of CSPs are crucial for achieving effective enantiomeric resolution. mdpi.com

CSPs are typically created by bonding or coating a chiral selector onto a solid support, most commonly silica gel. hplc.eu A wide variety of chiral selectors are available, including:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most widely used and versatile CSPs. csfarmacie.czphenomenex.com Their chiral recognition ability arises from the complex three-dimensional structure of the polysaccharide backbone. phenomenex.com

Pirkle-type (Brush-type) CSPs: These are based on the principle of three-point interaction between the analyte and the CSP. eijppr.com They often consist of a small chiral molecule covalently bonded to the silica support. eijppr.com

Protein-based CSPs: Proteins, such as bovine serum albumin (BSA) or α1-acid glycoprotein (AGP), can be immobilized on silica and used as CSPs. eijppr.com They offer broad enantioselectivity due to their complex chiral structures. eijppr.com

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. csfarmacie.cz They can include analytes in this cavity, and chiral recognition is based on the fit and interactions within this complex. csfarmacie.cz These are particularly common in GC. chromatographyonline.com

Macrocyclic antibiotic CSPs: These are effective for separating a wide range of chiral compounds, particularly amino acids and their derivatives. eijppr.com

The optimization of a chiral separation involves a systematic screening of different CSPs and mobile phase compositions to find the conditions that provide the best resolution. chromatographyonline.com Factors such as the nature of the chiral selector, the composition of the mobile phase (for HPLC and SFC), and the column temperature can all significantly impact the selectivity and resolution of the separation. chromatographyonline.com

Table 3: Common Types of Chiral Stationary Phases

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Cellulose and amylose derivatives | Broad range of chiral compounds. phenomenex.com |

| Pirkle-type | Small chiral molecules (e.g., dinitrobenzoyl phenylglycine) | Compounds with π-acidic or π-basic groups. eijppr.com |

| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (AGP) | Wide variety of chiral drugs. eijppr.com |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrin and their derivatives | Volatile compounds, aromatic compounds. csfarmacie.cz |

| Macrocyclic antibiotic | Vancomycin, Teicoplanin | Amino acids, peptides, other polar compounds. eijppr.com |

This table provides an overview of common CSPs used in chiral chromatography.

Chiral Chromatographic Separations (HPLC, GC, SFC)

Mobile Phase Effects on Enantioseparation

The optimization of the mobile phase is a key step in developing a successful enantioselective HPLC method. nih.gov Modifiers such as alcohols (methanol, ethanol, isopropanol) and additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are commonly employed to enhance chiral recognition. nih.gov For instance, in the separation of various chiral drugs, methanol and ethanol have been shown to be superior to isopropanol as mobile phase modifiers. nih.gov Furthermore, acidic additives like TFA can have a dominant effect on the chiral separation of both acidic and basic compounds, while basic additives like TEA may be more beneficial for certain basic drugs. nih.gov

The ratio of solvents in the mobile phase, such as acetonitrile and water, also plays a crucial role. nih.gov Changes in this ratio can greatly influence the chiral selectivity for certain compounds. nih.gov In some cases, the addition of a small amount of water to an acetonitrile-based mobile phase can reduce the enantioselective equilibrium adsorption constants, thereby altering the selectivity. nih.gov

The temperature of the column is another parameter that, in conjunction with the mobile phase composition, affects enantioselectivity. chromsoc.jp The relationship between temperature and retention is described by the van't Hoff equation, and thermodynamic studies at different temperatures can provide insights into the mechanisms of chiral recognition. chromsoc.jp

Table 1: Mobile Phase Composition and its Effect on Enantioseparation

| Chiral Compound(s) | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Finding |

|---|---|---|---|

| Various pharmaceuticals | Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol with TFA or TEA | Methanol and ethanol were superior to isopropanol as modifiers; TFA had a dominant effect on separation. nih.gov |

| Cloprostenol | Polysaccharide-based | Acetonitrile/Water/TFA | The ratio of acetonitrile to water significantly influenced chiral selectivity. nih.gov |

| Na-CBZ-D,L-Leu | Amylose-derived | Acetonitrile/Water | Enantioselectivity was found to be an enthalpically governed process. chromsoc.jp |

This table is for illustrative purposes and the specific mobile phase compositions for this compound would require experimental determination.

Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over the other. This is a critical process in modern chemistry, particularly for the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. A common strategy in asymmetric synthesis is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Pseudoephedrine, a closely related compound to this compound, is a well-known chiral auxiliary. nih.gov It can be reacted with a carboxylic acid to form an amide. The α-proton of the resulting carbonyl compound can be deprotonated to form an enolate, which then reacts with an electrophile. The stereochemistry of the addition is directed by the methyl group of the pseudoephedrine moiety. wikipedia.org A similar approach could theoretically be applied to derivatives of this compound.

Enantioselective catalysis is another powerful tool for asymmetric synthesis, where a chiral catalyst is used to produce a chiral product from an achiral starting material. uvic.ca This approach is often more economical as only a catalytic amount of the chiral substance is required. Various types of enantioselective catalysis have been developed, including those using chiral Lewis acids, Brønsted acids, and organocatalysts. nih.govfrontiersin.org For instance, the conjugate addition of carbon-centered radicals to enals can be achieved with high enantioselectivity using a combination of an organic photoredox catalyst and a chiral amine catalyst. nih.gov

The development of new catalytic systems is an active area of research. Merged gold/organocatalysis, for example, has emerged as a strategy to achieve enantioselective transformations that are not possible with a single catalytic system. rsc.org

Other Resolution Strategies (e.g., Co-crystallization, Attrition-Enhanced Resolution)

Beyond chromatographic separation and asymmetric synthesis, other resolution strategies can be employed to separate enantiomers.

Co-crystallization is a technique where a chiral target compound is crystallized with a co-former to form a co-crystal. japsonline.comugr.es This can lead to the formation of diastereomerically related co-crystals or conglomerate co-crystals, which can then be separated. ru.nl The formation of a co-crystal versus a salt can often be predicted based on the difference in the pKa values of the acidic and basic components. nih.gov

Attrition-enhanced deracemization , also known as Viedma ripening, is a powerful technique for the complete conversion of a racemic mixture into a single enantiomer in the solid state. nih.gov This process involves grinding a slurry of a racemic conglomerate, which leads to the dissolution of smaller crystals and the growth of larger crystals of one enantiomer. nih.govresearchgate.net This method has been successfully applied to the deracemization of the antimalaria drug mefloquine. nih.gov For this technique to be applicable, the compound must crystallize as a conglomerate, meaning the two enantiomers crystallize in separate crystals.

Table 2: Comparison of Resolution Strategies

| Strategy | Principle | Advantages | Considerations |

|---|---|---|---|

| Co-crystallization | Formation of diastereomeric or conglomerate co-crystals with a co-former. ru.nl | Can be applied to a wide range of compounds; can improve physical properties like solubility. japsonline.comugr.es | Requires finding a suitable co-former; phase behavior can be complex. ru.nl |

| Attrition-Enhanced Deracemization | Grinding a slurry of a racemic conglomerate to induce the growth of a single enantiomer. nih.gov | Can lead to complete deracemization and high enantiomeric excess. nih.gov | Only applicable to compounds that form conglomerates and are racemizable in solution. nih.govresearchgate.net |

Stereochemical Stability and Interconversion Studies

The stereochemical stability of a chiral compound is a crucial parameter, as it determines whether the compound will retain its enantiomeric purity over time. Racemization, the process by which a pure enantiomer converts into a racemic mixture, can occur under various conditions, including in the mobile phase used for chromatography and in biological matrices. nih.gov

A study on the stereochemical stability of 2-, 3-, and 4-chloromethcathinones, which are structurally related to this compound, found that their racemization follows first-order kinetics. nih.gov The rate of racemization was found to be dependent on the position of the chlorine atom, with 4-chloromethcathinone showing a slower racemization rate compared to the 2- and 3-chloro isomers at 25°C. nih.gov The stability also varied in different biological matrices, being most stable in urine, followed by saliva, and then whole blood. nih.gov

Understanding the potential for interconversion between stereoisomers is important for predicting the behavior of a chiral compound. In some cases, stereoelectronic effects, such as the anomeric and gauche effects, can influence the conformational equilibrium and stability of different stereoisomers. beilstein-journals.org For example, in difluorinated pyrrolidines, the anomeric effect plays a significant role in modulating the energetics of the α-fluoro isomers. beilstein-journals.org While no specific interconversion studies for this compound were found, the principles governing the stability of related compounds suggest that factors like solvent, temperature, and pH could influence its stereochemical integrity.

Advanced Analytical Research for 4-chloronorpseudoephedrine

Chromatographic Method Development for Research Applications

Chromatographic techniques are fundamental in the analytical study of 4-Chloronorpseudoephedrine, enabling its separation, identification, and quantification within various matrices. The development of robust chromatographic methods is crucial for research applications, ranging from metabolic studies to impurity profiling.

High-Resolution Liquid Chromatography (LC-HRMS)

High-resolution liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers. usgs.govnih.gov

In research applications, LC-HRMS allows for the sensitive and selective detection of this compound in complex biological samples. The high resolution of the mass spectrometer enables the determination of the elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification. fda.gov Furthermore, LC-HRMS is invaluable for quantitative analysis, offering low limits of detection (LOD) and quantification (LOQ). nih.gov The development of a typical LC-HRMS method involves the optimization of several parameters, including the choice of the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution program to achieve optimal separation from other sample components. fda.govyoutube.com

Table 1: Illustrative LC-HRMS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase (e.g., C18, 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Orbitrap or Q-TOF |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full scan with data-dependent MS/MS |

| Mass Range | m/z 50-500 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Non-Routine Analysis

Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique for the non-routine analysis of this compound. researchgate.net While LC-based methods are often preferred for polar and thermally labile compounds, GC-MS can be advantageous, particularly after derivatization to increase the volatility and thermal stability of the analyte.

The process involves separating volatile compounds in a gas chromatograph followed by their detection by a mass spectrometer. etamu.edu For non-routine analysis, such as the identification of unknown synthesis byproducts or in forensic investigations, GC-MS provides excellent chromatographic resolution and characteristic mass spectra. researchgate.net The electron ionization (EI) mode, commonly used in GC-MS, generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. etamu.edu

Table 2: Example GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with autosampler |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Supercritical Fluid Chromatography (SFC-MS) for Complex Mixtures

Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) is an emerging technique that offers unique advantages for the analysis of complex mixtures containing this compound. europeanpharmaceuticalreview.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. americanpharmaceuticalreview.com This technique bridges the gap between normal-phase LC and GC and is particularly well-suited for the separation of chiral compounds and complex samples. southampton.ac.uk

The coupling of SFC with MS provides high sensitivity and specificity. europeanpharmaceuticalreview.com It can be a powerful tool for analyzing complex mixtures due to its orthogonality to reversed-phase LC, offering different selectivity and potentially resolving co-eluting compounds. europeanpharmaceuticalreview.com Challenges in SFC-MS include managing the pressure drop between the SFC system and the MS inlet, but modern interfaces have largely overcome these issues. europeanpharmaceuticalreview.com

Spectroscopic Characterization Beyond Basic Identification

Beyond simple detection, advanced spectroscopic techniques are essential for the detailed structural elucidation and characterization of this compound and related substances in a research context.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. wiley.comresearchgate.net While mass spectrometry provides information about the mass-to-charge ratio and elemental composition, NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule. slideshare.net

For research samples, one-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial structural information. slideshare.net More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework and stereochemistry of the molecule. pharmacognosy.usorganicchemistrydata.org These techniques are critical for confirming the structure of newly synthesized analogs or for identifying unknown impurities and metabolites.

Table 3: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms in the molecule. |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). |

| HSQC | Correlates protons directly to the carbons they are attached to. |

| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range connectivity. |

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for identifying metabolites and impurities of this compound. pharmaron.com The high mass accuracy of HRMS allows for the determination of the elemental formula of a given ion, which is a critical step in identifying unknown compounds. pharmacognosy.us When coupled with a separation technique like LC, it becomes a powerful platform for "suspect screening" and "non-target analysis" in complex matrices. usgs.govsemanticscholar.org

In metabolite identification studies, researchers use LC-HRMS to analyze biological samples (e.g., plasma, urine) from in vitro or in vivo experiments. nih.gov By comparing the HRMS data of control samples with dosed samples, potential metabolites can be detected. nih.gov The accurate mass measurement of the parent ion and its fragment ions (obtained through MS/MS experiments) allows for the proposal of biotransformation pathways, such as hydroxylation, demethylation, or conjugation. pharmaron.com Similarly, HRMS is used in impurity profiling to detect and identify low-level impurities in drug substances and products, which is crucial for ensuring the quality and safety of pharmaceutical compounds. fda.gov The combination of metabolite prediction software and HRMS data processing can create an efficient workflow for systematic identification. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, offers powerful, non-destructive methods for elucidating the conformational landscape of molecules like this compound. mt.comsepscience.com These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. msu.edu By analyzing the resulting spectra, researchers can gain insights into the preferred spatial arrangements of atoms and functional groups, which is crucial for understanding the molecule's chemical and biological properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edutriprinceton.org The specific frequencies at which a molecule absorbs light are characteristic of its constituent bonds and their environment. msu.edu For this compound, key vibrational modes would include the stretching and bending of the O-H, N-H, C-H, C-O, C-N, and C-Cl bonds, as well as vibrations of the aromatic ring. The positions and intensities of these absorption bands can shift depending on the molecule's conformation due to changes in bond angles, bond lengths, and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups.

Raman spectroscopy provides complementary information to IR spectroscopy. mt.comsepscience.com It involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. libretexts.org The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. libretexts.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. triprinceton.org For this compound, Raman spectroscopy could be particularly useful for studying the vibrations of the phenyl ring and the carbon backbone. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape and, by extension, the conformational preferences of the molecule. triprinceton.org

Conformational analysis of this compound using vibrational spectroscopy would involve comparing experimentally obtained spectra with those predicted from theoretical calculations for different possible conformers. cardiff.ac.ukmdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the geometries and vibrational frequencies of various stable conformers of the molecule. By matching the calculated spectra with the experimental data, researchers can identify the most likely conformation(s) present in the sample. cardiff.ac.ukmdpi.com For instance, the presence and nature of intramolecular hydrogen bonding, a key determinant of conformation in aminoalcohols, can be inferred from shifts in the O-H and N-H stretching frequencies. frontiersin.org

Table 1: Key Vibrational Modes for Conformational Analysis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| O-H | Stretching | 3200-3600 | Presence and strength of hydrogen bonding |

| N-H | Stretching | 3300-3500 | Presence and strength of hydrogen bonding |

| C-H (aromatic) | Stretching | 3000-3100 | Substitution pattern on the phenyl ring |

| C-H (aliphatic) | Stretching | 2850-3000 | Conformation of the alkyl chain |

| C=C (aromatic) | Stretching | 1400-1600 | Phenyl ring vibrations |

| C-O | Stretching | 1000-1300 | Conformation around the hydroxyl group |

| C-N | Stretching | 1000-1250 | Conformation around the amino group |

| C-Cl | Stretching | 600-800 | Position of the chlorine atom |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital analytical technique for the unambiguous determination of the absolute configuration of chiral molecules like this compound. ntu.edu.sgnih.gov Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized methods that can differentiate between them are essential. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sgyoutube.com This differential absorption arises from the interaction of light with the chiral chromophores within the molecule, providing a unique spectral fingerprint for each enantiomer. daveadamslab.com

The ECD spectrum of a molecule is highly sensitive to its stereochemistry. encyclopedia.pub For a pair of enantiomers, the ECD spectra will be mirror images of each other. encyclopedia.pub This principle allows for the direct assignment of the absolute configuration of a chiral center by comparing the experimental ECD spectrum with that of a known standard or with theoretically predicted spectra. In the case of this compound, which has two chiral centers, there are four possible stereoisomers (two pairs of enantiomers). ECD spectroscopy can be used to distinguish between these stereoisomers. nih.gov

The process of stereochemical assignment using ECD typically involves the following steps:

Experimental Measurement: The ECD spectrum of the this compound sample is recorded on a circular dichroism spectrometer. ntu.edu.sg

Theoretical Calculation: For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Comparison and Assignment: The calculated, population-weighted ECD spectrum is compared with the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule. nih.gov

The chromophores in this compound, primarily the chlorophenyl group, will give rise to characteristic ECD signals. The sign and magnitude of these signals are determined by the spatial arrangement of the atoms around the chiral centers, making ECD a powerful tool for elucidating the three-dimensional structure of this compound.

Derivatization Strategies for Enhanced Analytical Detection in Research

In analytical research, derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical technique. researchgate.net For this compound, derivatization can be employed to enhance its detectability, improve its chromatographic behavior, and facilitate its structural elucidation, particularly in complex matrices. academicjournals.org This is especially relevant for techniques like gas chromatography-mass spectrometry (GC-MS), where the polarity and thermal stability of the analyte can be problematic. ojp.gov

The primary functional groups in this compound available for derivatization are the secondary amine and the hydroxyl group. Common derivatization strategies for these groups include acylation, silylation, and alkylation. gcms.cz

Acylation: This involves the reaction of the amine and hydroxyl groups with an acylating agent, typically an anhydride or an acyl halide, to form amides and esters, respectively. rsc.org Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are widely used in GC-MS analysis. rsc.orgmarshall.edu These reagents introduce fluorinated groups into the molecule, which significantly increases its volatility and improves its chromatographic properties. marshall.edu Furthermore, the resulting derivatives often produce characteristic mass spectra with high-mass fragment ions, aiding in structural confirmation and enhancing sensitivity. rsc.org

Silylation: This is another common derivatization technique where the active hydrogens of the amine and hydroxyl groups are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Silylation reduces the polarity of the molecule, decreases hydrogen bonding, and increases its thermal stability and volatility, making it more amenable to GC analysis. gcms.cz

Table 2: Common Derivatization Reagents for this compound

| Derivatization Strategy | Reagent | Target Functional Group(s) | Advantages for GC-MS Analysis |

| Acylation | Trifluoroacetic anhydride (TFAA) | Amine, Hydroxyl | Increased volatility, improved peak shape, characteristic mass spectra |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Amine, Hydroxyl | Increased volatility, enhanced sensitivity, excellent fragmentation |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amine, Hydroxyl | Increased volatility, produces multiple fragment ions for structural confirmation |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl | Reduced polarity, increased thermal stability and volatility |

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure complete and reproducible derivatization. The selection of the appropriate derivatizing agent can also aid in the differentiation of positional isomers, which may otherwise produce very similar mass spectra. marshall.edu By converting this compound into a less polar, more volatile, and more readily detectable derivative, these strategies significantly enhance the capabilities of analytical methods for its research and analysis. mdpi.com

Enzymatic and Computational Biotransformation Studies of 4-chloronorpseudoephedrine

In Vitro Metabolic Pathways in Subcellular Systems (e.g., Microsomes, Hepatocytes)

In vitro systems, such as liver microsomes and hepatocytes, are fundamental tools for investigating drug metabolism. srce.hrpharmaron.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. muni.czeuropa.eu Hepatocytes, being whole liver cells, offer a more comprehensive metabolic picture, encompassing both Phase I and Phase II enzymatic activities. srce.hrpharmaron.com

Identification of Phase I Biotransformations (e.g., Hydroxylation, N-Dealkylation)

Phase I reactions introduce or expose functional groups on a substrate molecule, typically increasing its polarity. nih.govlibretexts.org For a compound like 4-chloronorpseudoephedrine, several Phase I transformations can be anticipated based on its chemical structure.

Hydroxylation: This common Phase I reaction involves the addition of a hydroxyl (-OH) group. nih.gov In this compound, aromatic hydroxylation could occur on the phenyl ring, or aliphatic hydroxylation could take place on the ethyl side chain. The specific position of hydroxylation is influenced by the electronic properties of the substituent groups and steric accessibility. muni.cz

N-Dealkylation: While this compound is a "nor" compound, meaning it lacks an N-methyl group present in its parent compound, pseudoephedrine, this pathway would be more relevant for related compounds that do possess N-alkyl substituents. N-dealkylation is a common metabolic route for many drugs. muni.cz

Oxidative Deamination: The primary amine group in this compound is a likely target for oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO) enzymes, leading to the formation of a ketone metabolite and the release of ammonia. neu.edu.tr

The following table summarizes potential Phase I metabolites of this compound.

| Reaction Type | Potential Metabolite | Enzymes Involved (Predicted) |

| Aromatic Hydroxylation | 4-Chloro-x-hydroxynorpseudoephedrine | Cytochrome P450 (CYP) |

| Aliphatic Hydroxylation | This compound-diol | Cytochrome P450 (CYP) |

| Oxidative Deamination | 1-(4-chlorophenyl)-1-hydroxypropan-2-one | Monoamine Oxidase (MAO) |

Exploration of Phase II Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups like hydroxyl or amine groups. uomus.edu.iqnumberanalytics.com The hydroxyl group of this compound or its hydroxylated metabolites would be primary sites for glucuronide conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs). libretexts.orglibretexts.org

Sulfation: The transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another common conjugation reaction for hydroxyl groups. uomus.edu.iqnumberanalytics.com This pathway could compete with glucuronidation for the same substrates.

The table below outlines possible Phase II conjugates.

| Conjugation Reaction | Substrate | Resulting Conjugate |

| Glucuronidation | This compound | This compound-O-glucuronide |

| Glucuronidation | Hydroxylated Metabolite | Hydroxy-4-chloronorpseudoephedrine-O-glucuronide |

| Sulfation | This compound | This compound-O-sulfate |

Enzyme Kinetics and Isotope Effects in In Vitro Systems

The study of enzyme kinetics provides quantitative insights into the rates of metabolic reactions. wikipedia.org Key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined for the enzymes responsible for metabolizing this compound. This data is crucial for predicting how the compound might be cleared from the body. nih.gov

Isotope effects are a powerful tool for elucidating enzymatic mechanisms. nih.gov By substituting an atom in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), researchers can measure changes in the reaction rate. d-nb.info A significant kinetic isotope effect (KIE) indicates that the bond to the substituted atom is broken during the rate-determining step of the reaction, providing valuable information about the transition state of the enzymatic process. nih.govmdpi.com

Computational Prediction of Metabolic Fates and Sites

In silico, or computational, methods are increasingly used to predict the metabolic fate of compounds, complementing experimental data. frontiersin.org These approaches can save time and resources by prioritizing experimental studies. nih.gov

In Silico Modeling of Cytochrome P450 and Other Enzyme Interactions

Molecular modeling techniques, such as docking, can simulate the interaction between this compound and the active sites of metabolic enzymes like CYPs. mdpi.commdpi.com These models can predict the preferred binding orientation of the substrate, which in turn helps to identify the most likely sites of metabolism on the molecule. mdpi.com By understanding the structural basis of these interactions, it's possible to rationalize observed metabolic pathways and even predict potential drug-drug interactions. frontiersin.orgnih.gov

Quantitative Structure-Metabolism Relationship (QSMR) Approaches

Quantitative Structure-Metabolism Relationship (QSMR) models are statistical methods that correlate the chemical structure of a compound with its metabolic properties. nih.govnih.gov By analyzing a dataset of compounds with known metabolic profiles, QSMR models can identify molecular descriptors (e.g., electronic properties, steric factors) that are predictive of specific metabolic transformations. These models could be applied to this compound to predict its susceptibility to different metabolic reactions based on its structural features.

Isolation and Characterization of In Vitro Metabolites

The isolation and characterization of in vitro metabolites are crucial for understanding the metabolic fate of a compound. This process typically involves incubating the parent drug with liver microsomes, hepatocytes, or other subcellular fractions that contain metabolic enzymes. nih.govpharmaron.com Subsequent analysis, often employing high-resolution mass spectrometry (HRMS), allows for the identification and structural elucidation of the resulting metabolites. pharmaron.compharmaron.com

While direct studies on the in vitro metabolism of this compound are not extensively available in the reviewed literature, significant insights can be drawn from research on structurally related compounds, such as 4-chloromethcathinone (4-CMC). A 2023 study on the metabolic profiling of emerging synthetic cathinones investigated the in vitro metabolism of 4-CMC using human liver microsomes (HLM). nih.gov The findings from this study provide a strong basis for predicting the primary metabolic pathways for this compound.

The investigation into 4-CMC identified several Phase I metabolites, which are formed through reactions such as reduction, N-demethylation, and hydroxylation. nih.gov Notably, the study did not detect any Phase II metabolites, which are typically formed by conjugation with molecules like glucuronic acid, in the HLM incubations. nih.gov

Based on the metabolic pathways identified for the closely related 4-CMC, the following metabolites can be anticipated for this compound.

Table 1: Predicted In Vitro Metabolites of this compound Based on 4-CMC Metabolism Data

| Metabolite ID (from 4-CMC study) | Proposed Metabolic Transformation | Resulting Metabolite from 4-CMC | Relevance to this compound Metabolism |

| M1-4-CMC | Reduction of the keto group | 4-chloronorephedrine/4-chloronorpseudoephedrine | The parent compound, this compound, is a product of this initial metabolic step for 4-CMC. Further metabolism would likely proceed from this structure. |

| M2-4-CMC | N-demethylation | 4-chlorocathinone | N-dealkylation is a common metabolic pathway. mdpi.com |

| M3-4-CMC | N-demethylation followed by keto reduction | 4-chloronorephedrine/4-chloronorpseudoephedrine | This pathway also leads to the core structure of this compound. |

| M4-4-CMC | Hydroxylation of the methyl side chain | Hydroxy-4-chloromethcathinone | Hydroxylation is a common Phase I metabolic reaction. nih.gov |

The primary Phase I metabolic reactions observed for 4-CMC, and thus predicted for this compound, involve modifications at the keto and amino groups, as well as on the alkyl chain. nih.gov The reduction of the keto group of 4-CMC directly yields diastereomers, one of which is this compound. nih.gov Therefore, the subsequent metabolism of this compound would likely involve further modifications to this core structure.

The characterization of these metabolites is heavily reliant on analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). pharmaron.commdpi.com This method allows for the separation of metabolites and their precise mass determination, which is essential for elucidating their chemical structures. pharmaron.com

Computational and Theoretical Chemical Studies of 4-chloronorpseudoephedrine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools in computational chemistry. ajchem-b.comnih.gov They solve the electronic Schrödinger equation to determine a molecule's electronic structure and properties from first principles, without reliance on empirical parameters. nih.gov Methods like DFT, particularly with functionals like B3LYP, are frequently used for their balance of computational cost and accuracy in studying phenethylamine derivatives. ajchem-b.comresearchgate.net These calculations are instrumental in understanding the intrinsic properties of a molecule like 4-Chloronorpseudoephedrine.

Electronic Structure Analysis and Reactivity Descriptors

Electronic structure analysis through quantum chemical calculations provides a detailed picture of how electrons are distributed within the this compound molecule. This distribution is key to its chemical behavior. A primary output is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecular surface. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net

From the calculated electronic structure, several global reactivity descriptors can be derived. These quantitative metrics help predict the stability and reactivity of the molecule. ajchem-b.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules are less reactive. researchgate.net

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Values) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Descriptor | Symbol | Hypothetical Value (eV) | Predicted Chemical Behavior |

|---|---|---|---|

| Ionization Potential | I | 8.95 | Energy needed to remove an electron. |

| Electron Affinity | A | 0.85 | Energy released upon gaining an electron. |

| Electronegativity | χ | 4.90 | Indicates the overall ability to attract electrons. |

| Chemical Hardness | η | 4.05 | Suggests moderate stability and reactivity. |

| Electrophilicity Index | ω | 2.96 | Measures the capacity to accept electrons. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry for explaining chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals on the this compound structure would pinpoint the most probable sites for chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. Computational studies on related compounds like ephedrine and amphetamine derivatives have effectively used FMO analysis to understand their stability and charge transfer properties. ajchem-b.commdpi.comunicamp.br

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Values) This table presents hypothetical data for illustrative purposes.

| Orbital | Hypothetical Energy (eV) | Description |

|---|---|---|

| HOMO | -8.95 | Highest energy orbital containing electrons; indicates regions of electron-donating capability. |

| LUMO | -0.85 | Lowest energy orbital without electrons; indicates regions of electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.10 | Energy difference suggesting the molecule's kinetic stability and chemical reactivity. |

Thermochemical Property Calculations (e.g., Stability, Reaction Energies)

Quantum chemical methods can provide highly accurate calculations of thermochemical properties. These include the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f), which are fundamental to understanding a molecule's stability. orientjchem.org For instance, a computational investigation of methamphetamine and its halogenated derivatives determined their Gibbs free energies and standard enthalpies, finding the structures to be inherently unstable. orientjchem.org

For this compound, these calculations would be essential for:

Determining Relative Stability: Comparing the calculated energies of different stereoisomers or conformers to identify the most stable forms.

Calculating Reaction Energies: Predicting the thermodynamics of potential reactions, such as metabolism or degradation, by calculating the energy difference between reactants and products.

Table 3: Illustrative Thermochemical Properties for this compound at 298.15 K (Hypothetical Values) This table presents hypothetical data for illustrative purposes.

| Property | Symbol | Hypothetical Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | -150.5 kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | 45.2 kJ/mol |

| Entropy | S° | 410.8 J/(mol·K) |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations focus on the physical movement and interactions of atoms over time. ajchem-b.com These methods are vital for exploring the conformational flexibility of molecules and their interactions with other entities, such as proteins. csic.esnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different three-dimensional arrangements (conformers or rotamers) of a molecule that result from rotation around its single bonds. wiley.com For a flexible molecule like this compound, with its rotatable bonds in the side chain, numerous conformers are possible. Computational methods can perform a systematic search to find the most stable, low-energy conformers. researchgate.netwiley.com

The results of a conformational analysis are often presented as a potential energy landscape, which plots the energy of the molecule as a function of its dihedral angles. This landscape reveals the energy barriers between different conformers and identifies the global minimum energy structure—the most stable and probable conformation of the molecule. Such studies have been performed for related cathinone and phenethylamine derivatives to understand their preferred shapes. researchgate.netresearchgate.netacs.org

Table 4: Illustrative Relative Energies of this compound Conformers (Hypothetical Values) This table presents hypothetical data for illustrative purposes.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | gauche (-65°) | 0.00 | 75.4 |

| 2 | anti (180°) | 1.50 | 15.1 |

| 3 | gauche (+68°) | 1.95 | 9.5 |

Docking Studies with Protein Models for Understanding Molecular Recognition (Theoretical)

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecule, typically a protein. unicamp.brjpionline.org This method is central to drug discovery and molecular biology. In a theoretical docking study of this compound, the molecule would be placed into the binding site of a relevant biological target, such as a monoamine transporter or an adrenergic receptor.

The docking algorithm samples numerous possible orientations and conformations of the ligand within the binding site and calculates a "docking score" for each pose. This score, often expressed as a binding affinity (e.g., in kcal/mol), estimates the strength of the interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies on ephedrine and its derivatives have been used to explore their potential as inhibitors of enzymes like arginase and their binding to targets like the ACE2 receptor. jpionline.orgnih.gov

Table 5: Illustrative Molecular Docking Results for this compound with a Theoretical Protein Target (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Adrenergic Receptor Model | -7.8 | Asp 113 | Hydrogen Bond (with -OH group) |

| Ser 204 | Hydrogen Bond (with -NH group) | ||

| Phe 290 | π-π Stacking (with phenyl ring) |

Solvent Effects and Solvation Models

The chemical and physical properties of a molecule can be significantly influenced by the surrounding solvent. Computational solvation models are used to predict and quantify these effects. These models are broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to account for bulk electrostatic interactions. unistra.fr The SMD (Solvation Model based on Density) is another robust implicit model often recommended for calculating the free energy of solvation. Explicit solvation models, while more computationally intensive, involve simulating individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding.

In the study of this compound, these models could be employed to understand its solubility and stability in various environments, such as polar solvents (e.g., water, ethanol) or nonpolar media. Theoretical calculations would reveal how the solvent affects the molecule's conformational preferences and electronic structure. For instance, Density Functional Theory (DFT) calculations combined with a PCM approach can predict changes in properties like dipole moment and the energy of frontier molecular orbitals in different solvents. While specific published data on this compound is scarce, the methodology is well-established. A hypothetical study could yield data similar to that shown in the table below, illustrating how key parameters might vary between the gas phase and a solvent.

Table 1: Hypothetical Solvation Data for this compound This table is illustrative and does not represent published experimental or theoretical data.

| Phase/Solvent | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 0 | 2.15 |

| Water | -5.8 | 3.20 |

| Ethanol | -4.9 | 3.05 |

| Chloroform | -3.1 | 2.75 |

Structure-Reactivity Relationship (SRR) Studies (Theoretical)

Theoretical Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's three-dimensional structure with its chemical reactivity. This is often accomplished by calculating quantum chemical descriptors using methods like Density Functional Theory (DFT). Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.

Table 2: Example Theoretical Reactivity Descriptors for this compound This table is for illustrative purposes and contains hypothetical values.

| Descriptor | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -9.5 | Related to electron-donating capability |

| LUMO Energy | -0.8 | Related to electron-accepting capability |

| HOMO-LUMO Gap | 8.7 | High gap suggests high kinetic stability |

Chemical Derivatization and Analog Synthesis for Research Purposes

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Deuterated)

The synthesis of isotopically labeled analogs, particularly deuterated versions, of 4-chloronorpseudoephedrine is a valuable tool for mechanistic studies. Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope, deuterium, can provide insights into reaction mechanisms and metabolic pathways. researchgate.net

Methods for Deuteration:

General methods for synthesizing deuterated aromatic compounds often involve a hydrogen-deuterium (H-D) exchange reaction. tn-sanso.co.jp This can be achieved by reacting the parent compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often in the presence of a catalyst. tn-sanso.co.jpansto.gov.au Flow synthesis methods using microwave technology can improve the efficiency and throughput of such reactions. tn-sanso.co.jp

For the synthesis of selectively deuterated amines, a general, metal-free method has been developed. This approach utilizes the reaction of ynamides with a mixture of triflic acid and triethylsilane, where deuterated reagents can be used to introduce deuterium at specific positions (α and/or β) with high levels of incorporation.

Application in Mechanistic Studies:

Preparation of Functionalized Derivatives for Material Science Applications

While the primary interest in this compound is often related to its pharmacological properties, its chemical structure lends itself to derivatization for potential material science applications. The presence of hydroxyl and amino functional groups allows for a variety of chemical modifications.

Potential Derivatization Strategies:

Polymerization: The hydroxyl or amino groups could serve as initiation sites or be incorporated into polymer backbones. For instance, the hydroxyl group could initiate the ring-opening polymerization of cyclic esters to form biodegradable polyesters. The amino group could be reacted with diisocyanates to form polyureas or with dicarboxylic acids to form polyamides.

Surface Modification: The molecule could be grafted onto the surface of materials to alter their properties. For example, attachment to silica or other metal oxides could be achieved through the hydroxyl group, potentially creating a chiral stationary phase for chromatography.

Quinoline Derivatives: The synthesis of quinoline derivatives from various starting materials is a well-established area of organic chemistry. google.comrsc.org The core structure of this compound could potentially be modified to create novel quinoline-based compounds with interesting photophysical or electronic properties.

Although no specific examples of this compound derivatives in material science were found in the provided search results, the fundamental principles of organic synthesis suggest these possibilities. The synthesis of such derivatives would involve standard organic reactions to modify the existing functional groups or to build more complex structures. researchgate.netrsc.org

Exploration of Structure-Chemical Property Relationships through Derivatization

Key Structural Features and Their Potential Impact on Properties:

Stereochemistry: As an analog of ephedrine and pseudoephedrine, this compound possesses chiral centers. The spatial arrangement of the hydroxyl and amino groups is critical and derivatization can be used to study how changes in stereochemistry affect properties like crystal packing, solubility, and reactivity. slideshare.net

Aromatic Ring: The chloro-substituted phenyl group can be further modified. Introducing different substituents (electron-donating or electron-withdrawing) can alter the molecule's polarity, lipophilicity, and electronic properties. itrcweb.org This, in turn, can influence its solubility in various solvents and its interactions with other molecules. itrcweb.org

Investigative Techniques:

The properties of the synthesized derivatives can be characterized using a variety of analytical techniques, including:

Spectroscopy (NMR, IR, MS): To confirm the chemical structure of the derivatives. ansto.gov.au

X-ray Crystallography: To determine the precise three-dimensional structure and intermolecular interactions in the solid state. umass.edu

Chromatography (GC, HPLC): To assess purity and properties like retention time, which relates to polarity. slideshare.net

By correlating the structural changes with the observed properties, a deeper understanding of the molecule's behavior can be achieved.

Development of Prodrug Strategies (from a purely chemical conversion perspective, not pharmacological)

From a purely chemical perspective, a prodrug is a modified version of a parent drug that is designed to undergo a chemical or enzymatic transformation to release the active compound. nih.gov The design of prodrugs for a molecule like this compound would focus on temporarily masking its functional groups to alter its physicochemical properties, such as solubility or stability. nih.govmdpi.com

Chemical Strategies for Prodrug Synthesis:

Ester and Amide Linkages: The hydroxyl and amino groups of this compound are prime targets for creating carrier-linked prodrugs. openmedicinalchemistryjournal.com The hydroxyl group can be converted into an ester, and the amino group into an amide. mdpi.com These linkages are often designed to be cleaved by chemical hydrolysis or by enzymes like esterases and amidases. mdpi.com

Phosphate Esters: Introducing a phosphate group to the hydroxyl moiety can significantly increase water solubility. nih.gov

Carbamates: The amino group can be converted to a carbamate, which can be designed to be labile under specific conditions. nih.gov

Table of Potential Prodrug Moieties and Their Chemical Conversion:

| Prodrug Linkage | Functional Group Targeted | Cleavage Mechanism (Chemical) | Resulting Change in Property |

| Ester | Hydroxyl | Hydrolysis (acid or base catalyzed) | Increased lipophilicity (can be tuned) |

| Amide | Amino | Hydrolysis (more stable than esters) | Increased lipophilicity |

| Phosphate Ester | Hydroxyl | Hydrolysis | Increased water solubility |

| Carbamate | Amino | Hydrolysis | Can be tuned for lability |

The synthesis of these prodrugs involves standard chemical reactions. For example, esterification can be achieved by reacting the parent molecule with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). jmchemsci.com The rate of chemical conversion back to the parent drug can be tuned by modifying the structure of the promoiety. nih.govsemanticscholar.org For instance, the electronic and steric properties of the ester group can influence its rate of hydrolysis. uni-hamburg.de

Q & A

Q. How can cross-disciplinary approaches enhance the study of this compound’s mechanism of action in neurological systems?

- Methodological Answer : Combine electrophysiology (patch-clamp) with calcium imaging in neuronal cultures. Use CRISPR-edited cell lines to isolate receptor targets. Collaborate with computational biologists to map signaling pathways via network pharmacology .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.